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Compound of Interest

Compound Name: NK7-902

Cat. No.: B15606143

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of NK7-902, a novel
cereblon (CRBN) molecular glue degrader. NK7-902 is designed to induce the degradation of
NIMA-related kinase 7 (NEK7), a protein implicated in the activation of the NLRP3
inflammasome, a key component of the innate immune system. Understanding the precise
binding, potency, and off-target effects of NK7-902 is critical for its development as a potential
therapeutic agent for inflammatory diseases.

Quantitative Selectivity and Potency Profile

NK7-902 demonstrates high potency in inducing the degradation of its primary target, NEK7,
across various cell types and species. Its binding affinity to NEK7 and the ternary complex with
CRBN has been quantified, alongside its pharmacokinetic properties in preclinical models.

Table 1: In Vitro Potency of NK7-902 Against NEK7
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Cell TypelAssay Parameter Value Reference(s)
Human Primary
DCso 0.2nM [1]
Monocytes
Human PBMCs DCso 1.6 nM [1]
Mouse Splenocytes DCso 54.2 nM [1]
Multiple Cell Types Dmax > 95% [1]
Table 2: Binding Affinity of NK7-902
Complex Parameter Value Assay Reference(s)
NK7-902 + NEK7
_ K_d 49 nM SPR [2]
(Binary)
CRBN + NK7-
902 + NEK7 K d 1160 nM SPR [2]
(Ternary)
Table 3: Pharmacokinetic Parameters of NK7-902
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Species Route Parameter Value Reference(s)
Rat Oral AUC 981 nM-h- kg/mg  [1]
CL 26 mL/min/kg [1]

Bioavailability 62% [1]

t1/2 4h [1]

Cynomolgus

Macaque Oral (0.2 mg/kg) Cmax 257 nM [1]
AUC 1600 nM-h [1]

CL 26 mL/min/kg [1]

Bioavailability 50% [1]

t/2 35h [1]

On-Target and Off-Target Profile

A critical aspect of drug development is ensuring high selectivity for the intended target to
minimize potential adverse effects. Proteomic analyses have revealed that NK7-902 is highly
selective for NEK?7.

Table 4: Selectivity Profile of NK7-902
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Relationship

Effect of NK7-

Protein Cell Type Reference(s)
to Target 902 (1 pM)
Most significantly )
. Human Primary
NEK7 Primary Target down-regulated [2][3]
_ Monocytes
protein
Homologous
Kinase (86% Human Primary
NEK6 ) ) Not degraded [2][3]
catalytic domain Monocytes
identity)
Significantly )
SALL3 Off-Target Human iPS Cells  [2]
down-regulated
Significantly )
Flz1 Off-Target Human iPS Cells  [2]
down-regulated
Significantly _
IKZF4 Off-Target Human iPS Cells  [2]
down-regulated
Potential Off- )
SALL4 Unchanged Human iPS Cells  [2]
Target

The lack of degradation of the highly homologous kinase NEK6 underscores the specificity of

NK7-902, which is attributed to the absence of a 3-hairpin structural motif in NEK6 required for
CRBN-mediated degradation.[3] However, off-target degradation of SALL3, FIZ1, and IKZF4
was observed in human induced pluripotent stem cells (iPSCs).[2] SALL3 is involved in

neuroectodermal differentiation,[4] FIZ1 is an interacting partner of the hematopoietic regulator

FLT3,[1][3] and IKZF4 (Eos) is a crucial transcription factor for regulatory T-cell function.[5][6]

The potential functional consequences of the degradation of these off-target proteins warrant

further investigation.

Signaling Pathway and Mechanism of Action

NK7-902 functions as a molecular glue, inducing proximity between the E3 ubiquitin ligase

substrate receptor cereblon (CRBN) and NEK7. This induced proximity leads to the

polyubiquitination of NEK7, marking it for degradation by the proteasome. The degradation of

NEK?7 disrupts its essential, non-catalytic role in the assembly and activation of the NLRP3
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inflammasome. This, in turn, is expected to inhibit the downstream release of pro-inflammatory
cytokines IL-13 and IL-18.

Click to download full resolution via product page

Caption: Mechanism of action of NK7-902 and its effect on the NLRP3 pathway.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific
findings. Below are summaries of the key methodologies used to characterize the selectivity
profile of NK7-902, based on available information.

Mass Spectrometry-Based Proteomic Analysis

To globally assess the selectivity of NK7-902, a mass spectrometry-based proteomic approach
was employed.

e Cell Culture and Treatment: Human primary monocytes were treated for 18 hours with 1 uM
NK7-902.[2][3]
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o Sample Preparation: Following treatment, cells were lysed, and proteins were extracted.
Proteins were then digested into peptides, typically using trypsin.

e LC-MS/MS Analysis: The resulting peptide mixture was separated by liquid chromatography
(LC) and analyzed by tandem mass spectrometry (MS/MS) to identify and quantify
thousands of proteins.

o Data Analysis: Protein abundance levels in NK7-902-treated samples were compared to
vehicle-treated controls to identify significantly down-regulated proteins.
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Caption: Workflow for proteomic analysis of NK7-902 selectivity.

NEK7 Degradation Assays

The potency of NK7-902 in inducing NEK7 degradation was quantified using immunoassays.
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e Cell Lines and Treatment: Human primary monocytes, PBMCs, and mouse splenocytes were
treated with a concentration range of NK7-902 for a specified duration (e.g., 18 hours for
dose-response).[1]

o Protein Level Measurement: NEK7 protein levels were measured using WES capillary
electrophoresis immunoanalysis, an automated Western blot-like system.[3] A loading
control, such as [3-actin, was used for normalization.

o Data Analysis: The data were used to calculate the DCso (concentration for 50%
degradation) and Dmax (maximum degradation) values.

Surface Plasmon Resonance (SPR)

SPR was utilized to measure the binding affinities of NK7-902 to its target and to the ternary
complex.

e Assay Principle: SPR measures the real-time interaction between molecules by detecting
changes in the refractive index at the surface of a sensor chip.

« Binary Affinity: To determine the affinity of NK7-902 for NEK7, one of the molecules (e.qg.,
NEK7) is immobilized on the sensor chip, and the other (NK7-902) is flowed over the surface
at various concentrations.

o Ternary Complex Formation: To measure the affinity of the ternary complex, the E3 ligase
component (e.g., CRBN) is typically immobilized. A mixture of the target protein (NEK7) and
the molecular glue (NK7-902) is then flowed over the surface. The strength of this interaction
indicates the stability of the ternary complex.
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Caption: On-target and off-target relationships of NK7-902.

Conclusion

NK7-902 is a potent and highly selective molecular glue degrader of NEK7. Its mechanism of
action via the degradation of NEK7 to inhibit the NLRP3 inflammasome pathway is well-
supported by the available data. While its selectivity against the highly homologous kinase
NEKG®6 is a promising feature, the identification of off-target degradation of SALL3, FIZ1, and
IKZF4 in iPSCs highlights the importance of continued safety and selectivity profiling in relevant
cellular and in vivo models. The quantitative data and methodologies outlined in this guide
provide a comprehensive foundation for researchers and drug developers working with or
developing similar targeted protein degraders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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